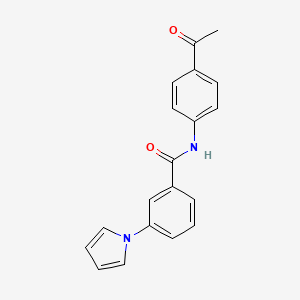

N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide

Beschreibung

N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring an acetyl-substituted phenyl group at the N-position and a 1H-pyrrol-1-yl substituent at the 3-position of the benzamide core. Its structure combines aromatic and heterocyclic motifs, which are critical for modulating electronic properties and biological interactions.

Eigenschaften

Molekularformel |

C19H16N2O2 |

|---|---|

Molekulargewicht |

304.3 g/mol |

IUPAC-Name |

N-(4-acetylphenyl)-3-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C19H16N2O2/c1-14(22)15-7-9-17(10-8-15)20-19(23)16-5-4-6-18(13-16)21-11-2-3-12-21/h2-13H,1H3,(H,20,23) |

InChI-Schlüssel |

ZVWXFWULDPMRPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-acetylphenylamine with 3-(1H-pyrrol-1-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(4-Acetylphenyl)-3-(1H-Pyrrol-1-yl)benzamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Mögliche Verwendung als Sonde zur Untersuchung biologischer Prozesse.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmender oder krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Acetylphenyl)-3-(1H-Pyrrol-1-yl)benzamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Pfade hängen vom biologischen Kontext und der spezifischen Zielstruktur ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various microbial strains positions it as a potential treatment for infections caused by resistant bacteria.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Its ability to inhibit pro-inflammatory mediators suggests that it may serve as a foundation for developing new anti-inflammatory drugs .

3. Anticancer Potential

Preliminary studies have shown that N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide may possess anticancer properties. Its mechanism of action is hypothesized to involve the modulation of cellular pathways associated with tumor growth and proliferation . Further investigation into its efficacy against specific cancer cell lines is warranted.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple pathogens | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Modulation of tumor growth |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide, the compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound revealed that it effectively reduced edema in animal models. The observed effects were attributed to the suppression of nitric oxide production and other inflammatory mediators, indicating its therapeutic potential in inflammatory diseases .

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

(a) N-(4-Acetylphenyl)benzamide (3al)

- Structure : Lacks the pyrrole moiety at the 3-position.

- Synthesis: Prepared via coupling of phenyl(1H-pyrazol-1-yl)methanone and 1-(4-nitrophenyl)ethan-1-one, yielding a white solid .

- Properties : Melting point (197–198°C) is higher than pyrrole-containing analogs, suggesting reduced solubility due to the absence of the heterocyclic group.

(b) N-(3-methylphenyl)benzamide Derivatives

- Examples : (E)-1-(4-methylphenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one and (E)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one .

- Key Differences: These compounds feature enone linkages and pyrrole substituents at non-benzamide positions, leading to distinct electronic profiles (e.g., extended conjugation).

Heterocyclic Modifications

(a) Pyrazolo-Pyrimidine Derivatives (e.g., Example 53 in )

- Structure: Contains a pyrazolo[3,4-d]pyrimidine core with fluorinated chromenone and isopropylamide groups.

- Relevance : Demonstrates how heterocyclic expansion (vs. the single pyrrole in the target compound) enhances kinase inhibitory activity but complicates synthesis (28% yield reported) .

(b) Quinoline-Benzamide Hybrids ()

- Examples: N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.

- Comparison: Incorporation of quinoline and piperidine moieties increases molecular weight and likely improves target specificity but reduces metabolic stability.

Research Implications and Limitations

- Pharmacological Potential: The pyrrole group in N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors like those in .

- Synthetic Challenges : Low yields in analogs (e.g., 28% in Example 53 ) highlight the difficulty of introducing multiple substituents.

- Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence, necessitating further study.

Biologische Aktivität

N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide is , with a molar mass of approximately 242.29 g/mol. The compound features an acetyl group attached to a phenyl ring and a pyrrole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

- Formation of the Acetophenone Intermediate : Acetophenone is reacted with an appropriate amine to form the corresponding amide.

- Pyrrole Formation : The reaction of 1H-pyrrole with the acetophenone derivative leads to the formation of the target compound.

- Purification : The final product is purified using recrystallization or chromatography methods.

Antimicrobial Activity

N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide has been evaluated for its antimicrobial properties. Studies indicate that derivatives containing pyrrole and phenyl groups exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to higher concentrations depending on the specific bacterial strain tested .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and HepG2 (human liver cancer). The mechanism appears to involve cell cycle arrest at the G1/S phase and induction of apoptosis, highlighting its potential as a therapeutic agent in oncology .

Study 1: Antimicrobial Evaluation

A study conducted on various benzamide derivatives, including N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide, revealed promising antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited a notable reduction in bacterial growth, showcasing its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In a comparative study, N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide was assessed alongside established chemotherapeutic agents like doxorubicin. Results indicated that this compound had comparable cytotoxic effects on cancer cells with an IC50 value significantly lower than that of doxorubicin in certain assays, suggesting it may be a viable candidate for further development in cancer therapy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 242.29 g/mol |

| Antimicrobial Activity (MIC) | 31.25 µg/mL (various strains) |

| IC50 (Cancer Cell Lines) | Lower than doxorubicin |

Q & A

Q. What are the common synthetic routes for preparing N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide, and what critical parameters influence reaction yields?

A key method involves HATU-mediated amide coupling between 3-(1H-pyrrol-1-yl)benzoic acid and 4-acetylaniline derivatives. Critical parameters include:

- Reagent stoichiometry : Excess coupling agents (e.g., HATU) improve yields by driving the reaction to completion.

- Solvent choice : Polar aprotic solvents like DMF enhance reagent solubility and reaction efficiency.

- Temperature : Reactions are typically conducted at room temperature to minimize side reactions.

This approach achieved >75% yield in analogous benzamide syntheses .

Q. What spectroscopic and crystallographic techniques are used to characterize the compound’s structure?

- NMR spectroscopy : H and C NMR confirm substituent positions on the benzamide core and acetylphenyl group. For example, the acetyl group’s carbonyl resonance appears at ~200 ppm in C NMR.

- X-ray crystallography : Resolves spatial arrangements, as demonstrated in related benzamide derivatives (e.g., bond angles of 120° for the pyrrole ring) .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 345.1478).

Q. How is the compound’s purity assessed, and what thresholds are acceptable for biological studies?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Purity ≥95% is required for in vitro assays.

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4%.

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in scale-up processes?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, minimizing decomposition.

- Catalyst screening : Palladium-based catalysts improve coupling efficiency in analogous systems .

- In-line purification : Automated flash chromatography ensures consistent purity during scale-up .

Q. How should contradictory biological activity data (e.g., cytotoxicity in MCF7 vs. MDA-MB-231 cells) be analyzed?

- Dose-response profiling : Compare IC values across cell lines to identify potency variations.

- Mechanistic studies : Use kinase inhibition assays or transcriptomic profiling to uncover cell-specific targets.

- Metabolic stability testing : Evaluate differences in cytochrome P450 metabolism between cell models .

Q. What computational strategies are employed to predict binding modes and structure-activity relationships (SAR)?

- Molecular docking : The acetylphenyl group shows hydrophobic interactions with kinase ATP pockets (e.g., EGFR).

- QSAR modeling : Electron-withdrawing substituents on the benzamide core correlate with enhanced bioactivity .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding kinetics .

Q. How can researchers resolve discrepancies in solubility data reported across studies?

- Solvent screening : Test DMSO, PBS, and cyclodextrin-based formulations.

- Dynamic light scattering (DLS) : Detect aggregation at concentrations >100 µM.

- Standardized protocols : Adopt USP guidelines for solubility measurements to ensure reproducibility .

Q. What strategies validate the compound’s mechanism of action in kinase inhibition assays?

- Competitive ATP-binding assays : Measure IC shifts with increasing ATP concentrations.

- Western blotting : Confirm downstream phosphorylation changes (e.g., ERK1/2 inhibition).

- Crystallographic studies : Resolve ligand-enzyme co-structures to identify key hydrogen bonds (e.g., with hinge regions) .

Methodological Notes

- Data tables : See Supplementary Information for HPLC conditions, crystallographic parameters, and kinase assay protocols.

- Conflicts : Contradictions in biological data may arise from cell line heterogeneity or assay sensitivity thresholds; always include positive controls (e.g., staurosporine for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.